2-Methyltryptamine is a synthetic compound belonging to the tryptamine class. [] It serves as a key starting material in synthesizing various biologically active compounds, including the histone deacetylase inhibitor LBH589. [] It is also employed as a reagent in diverse research areas exploring its chemical reactivity and biological activities. [, ]
2-Methyltryptamine is derived from tryptamine, which itself is synthesized from the amino acid tryptophan. The compound is classified as a monoamine alkaloid and is structurally characterized as an indole derivative with a methyl group at the second position of the tryptamine backbone. Its molecular formula is and its molecular weight is approximately 174.24 g/mol.
The synthesis of 2-Methyltryptamine can be achieved through several methods, primarily focusing on the modification of tryptamine or related indole compounds. Notable synthetic routes include:
The molecular structure of 2-Methyltryptamine consists of a bicyclic indole system fused to an ethylamine side chain. Key features include:
2-Methyltryptamine participates in various chemical reactions typical for amines and indoles:
The mechanism of action of 2-Methyltryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. Upon binding:
The physical and chemical properties of 2-Methyltryptamine include:
2-Methyltryptamine has several scientific applications:
2-Methyltryptamine (2-MT, 2-Me-T) emerged as a structurally modified tryptamine derivative during mid-20th-century efforts to explore structure-activity relationships (SAR) among psychoactive indoleamines. Unlike its well-documented counterparts N,N-dimethyltryptamine (DMT) or α-methyltryptamine (αMT), which were synthesized and pharmacologically characterized in the 1930s–1960s [1] [4] [7], 2-MT received limited initial attention. Early research focused on its role as a synthetic intermediate rather than a compound of intrinsic biological interest. Significant characterization arose later through the work of Alexander Shulgin, who systematically synthesized and screened alkyl-substituted tryptamines in the 1970s–1980s. Shulgin noted that 2-position substitutions, including 2-MT and derivatives like 2,N,N-trimethyltryptamine (2-Me-DMT), typically attenuated classical psychedelic effects but introduced novel sensory modifications such as tactile enhancement [2]. No commercial or therapeutic development followed, leaving 2-MT primarily a tool for probing tryptamine pharmacology.
2-Methyltryptamine belongs to the broad class of substituted tryptamines, characterized by an indole ring fused to an ethylamine side chain. Its defining structural feature is a methyl group (-CH₃) attached to the indole ring's 2-position carbon (see Table 1). This contrasts with other common substitutions:
Table 1: Structural Comparison of Key Tryptamines
Compound | Substitution Pattern | Core Structural Distinction |
---|---|---|
Tryptamine | Unsubstituted | Parent structure; no modifications |
2-Methyltryptamine (2-MT) | Methyl at indole 2-position | Steric blockade near indole nitrogen |
N,N-DMT | Methyl groups on terminal amine | Enhanced lipophilicity; MAOI resistance |
α-Methyltryptamine (αMT) | Methyl on alpha carbon (adjacent to amine) | MAO resistance; monoamine releaser activity [1] |
Psilocin | 4-hydroxy on indole | H-bond donor capacity; 5-HT₂ₐ affinity [4] |
Research on 2-MT is driven by three primary, unresolved questions:
Receptor Selectivity & Signaling Bias:Biochemical assays confirm 2-MT is a weak, low-efficacy agonist at serotonin receptors (5-HT₁ₐ: Kᵢ = 1,095 nM, 5-HT₂ₐ: Kᵢ = 7,774 nM; EC₅₀ = 4,598–12,534 nM), exhibiting 14–34-fold lower potency than tryptamine [2] [5]. This suggests the 2-methyl group disrupts binding to orthosteric sites. Crucially, it remains unknown whether 2-MT exhibits functional selectivity (biased signaling)—activating specific downstream pathways (e.g., G-protein vs. β-arrestin) differently than endogenous serotonin or unsubstituted tryptamine. Recent cryo-EM studies of psychedelic-bound 5-HT₂ₐ receptors [6] provide a template for examining how steric perturbations like the 2-methyl group alter receptor conformational states and signaling outcomes.
Behavioral Paradox:In vivo studies report conflicting behavioral effects. At 3 mg/kg (intraperitoneal), 2-MT induces the head-twitch response (HTR) in rodents—a behavioral proxy for 5-HT₂ₐ-mediated psychedelic effects—blockable by ketanserin (5-HT₂ₐ antagonist) [2]. However, other studies using the same dose observed no HTR [2] [3]. This discrepancy may arise from:
Table 2: Research Gaps and Potential Applications of 2-MT
Research Domain | Unanswered Questions | Potential Utility of 2-MT |
---|---|---|
Receptor Pharmacology | Does 2-MT exhibit biased agonism at 5-HT receptors? | Probe for engineering signaling-selective ligands |
Neuroplasticity | Can it induce neurotransmitter co-expression without neurotoxicity? | Model for non-destructive transmitter switching |
Gut-Brain Signaling | Does it modulate 5-HT₄-dependent gut motility? | Tool for dissecting microbiome-neuro signaling axes |
Monoamine Regulation | Does it alter SERT/NET/DAT function or monoamine release? | Comparator for tryptamine’s SNDRA activity [5] |
List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7